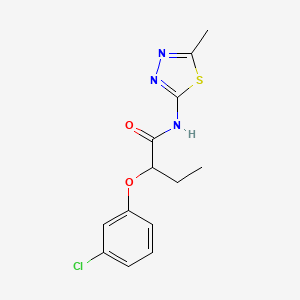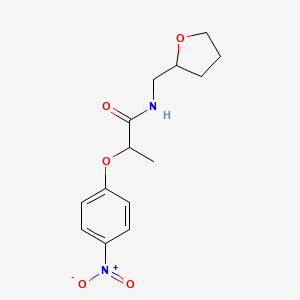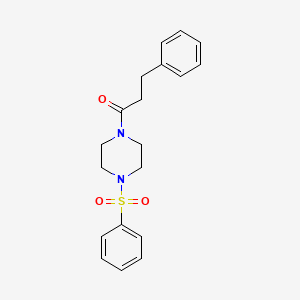
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and environmental science. This compound is commonly referred to as "thiabendazole" and has been the subject of several studies due to its unique properties.
Mecanismo De Acción
Thiabendazole exerts its antifungal and anthelmintic effects by inhibiting microtubule assembly, which is essential for cell division and replication. This leads to the disruption of cellular processes and ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
Thiabendazole has been shown to have low toxicity in mammals and is generally well-tolerated. However, some studies have reported potential adverse effects such as liver toxicity and reproductive toxicity in animals. Further studies are needed to fully understand the long-term effects of thiabendazole on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiabendazole has several advantages for use in lab experiments, including its broad-spectrum activity against fungi and parasites, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its potential for inducing resistance in target organisms and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on thiabendazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce potential adverse effects. Additionally, further studies are needed to fully understand the mechanisms of resistance to thiabendazole and to identify new targets for antifungal and anthelmintic agents. Finally, research on the potential environmental impacts of thiabendazole as a pesticide is also needed to ensure its safe use in agriculture.
Aplicaciones Científicas De Investigación
Thiabendazole has been extensively studied for its potential use as an antifungal and anthelmintic agent. It has been shown to have activity against a wide range of fungal and parasitic infections, making it a promising therapeutic option for the treatment of these diseases. Additionally, thiabendazole has been used as a pesticide in agriculture to control various plant diseases caused by fungi.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-11(19-10-6-4-5-9(14)7-10)12(18)15-13-17-16-8(2)20-13/h4-7,11H,3H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQBRCVEQJKGGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![3-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184115.png)
![2-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B4184135.png)

![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)


![methyl 2-[({2-[(3-pyridinylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184172.png)

![3-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzofuran-2-carboxamide](/img/structure/B4184176.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184184.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184191.png)